N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: is a synthetic organic compound characterized by its complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s unique arrangement of functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,3-Dichlorophenyl Group: The 2,3-dichlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group is attached through an electrophilic aromatic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of alkyl, aryl, or sulfonyl groups.
Scientific Research Applications
N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-N’-[(4-methoxyphenyl)acetyl]thiourea
- (2,3-dichlorophenyl)(4-methoxyphenyl)methanamine
- 2-[(2,3-dichlorophenyl)amino]-N-(4-methoxyphenyl)acetamide
Uniqueness
N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C18H16Cl2N2O3 |
---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-25-13-7-5-12(6-8-13)22-10-11(9-16(22)23)18(24)21-15-4-2-3-14(19)17(15)20/h2-8,11H,9-10H2,1H3,(H,21,24) |
InChI Key |
OXOZFJKNDYLPHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.